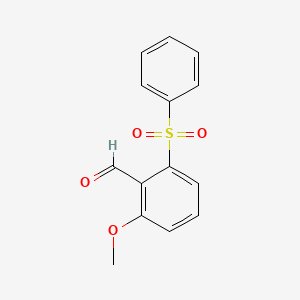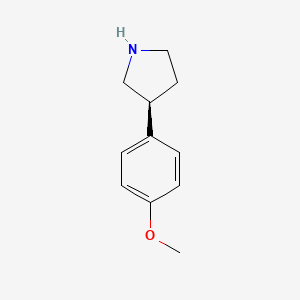
(S)-3-(4-Methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methoxyphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the presence of the 4-methoxyphenyl group adds aromaticity and potential for various chemical interactions. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in a solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Another method involves the cyclization of N-(4-methoxyphenyl)amino alcohols using acid catalysts. This approach can yield the desired pyrrolidine derivative with good efficiency .
Industrial Production Methods
Industrial production of 3-(4-methoxyphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving cost-effective and environmentally friendly production .
化学反应分析
Types of Reactions
3-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: NaBH₄ or LiAlH₄ in THF or diethyl ether.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
3-(4-methoxyphenyl)pyrrolidine has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors. The 4-methoxyphenyl group enhances these interactions by providing additional binding sites and modulating the compound’s overall conformation .
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, lacking the 4-methoxyphenyl group, is a simpler structure with different chemical properties.
4-methoxyphenylpiperidine: A similar compound with a piperidine ring instead of pyrrolidine, exhibiting different biological activities.
N-methylpyrrolidine: Another derivative with a methyl group on the nitrogen atom, showing distinct reactivity and applications.
Uniqueness
3-(4-methoxyphenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 4-methoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
(3S)-3-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3/t10-/m1/s1 |
InChI 键 |
UPSZBLIRYUFEOF-SNVBAGLBSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2CCNC2 |
规范 SMILES |
COC1=CC=C(C=C1)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



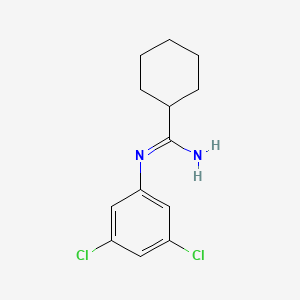
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
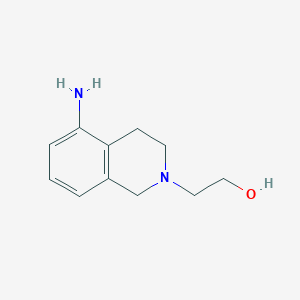
![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
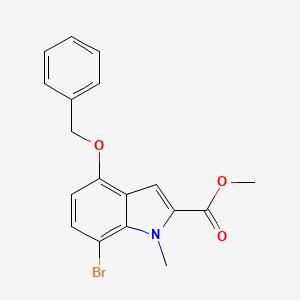
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
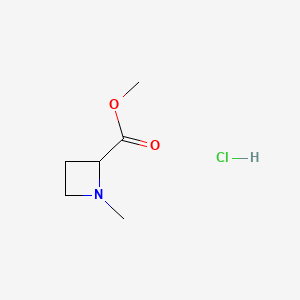
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
